![molecular formula C21H17ClN2O4S2 B2557451 Methyl 3-[[2-[2-[(3-chlorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate CAS No. 477887-61-9](/img/structure/B2557451.png)
Methyl 3-[[2-[2-[(3-chlorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate
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Description
“Methyl 3-[[2-[2-[(3-chlorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate” is a chemical compound with the molecular formula C21H17ClN2O4S2 . It is also known as “methyl 3-(2-{[2-(3-chlorobenzamido)phenyl]sulfanyl}acetamido)thiophene-2-carboxylate” and "2-Thiophenecarboxylic acid, 3-[[2-[[2-[(3-chlorobenzoyl)amino]phenyl]thio]acetyl]amino]-, methyl ester" .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring with one sulfur atom, attached to various functional groups including an amide, a sulfide, and an ester . The average mass of the molecule is 460.954 Da and the mono-isotopic mass is 460.031830 Da .Scientific Research Applications
Organic Synthesis
This compound is a key intermediate in organic synthesis . It plays a crucial role in the formation of various complex organic compounds, contributing to the diversity and richness of organic chemistry .
Medicine
The compound is significantly important in the pharmaceutical industry. It serves as an intermediate in the production of various pharmaceutical products such as anti-hypertensives, antitumors, anti-HIV-1 integrase, human cytomegalovirus inhibitors, hepatitis C virus inhibitors, Xa factor inhibitors, antineoplastic PAK4 activase inhibitors, phosphatidylinositol 3-kinase PI3K inhibitors, and antithrombotic activity drugs .
Dyes
In the dye industry, this compound is used as a key intermediate. It contributes to the synthesis of various dyes, enhancing their properties and expanding their applications .
Pesticides
This compound is also a key starting material in agrochemical products, providing herbicidal protection through thiafulone or the sulfonylurea herbicide .
Crystal Structure Analysis
The compound’s crystal structure has been analyzed using single crystal X-ray diffraction. This analysis reveals that it crystallizes in the monoclinic crystal system P21/c space group . Such studies are crucial in understanding the properties and potential applications of the compound.
Hydrogenation Reactions
The compound may also have potential applications in hydrogenation reactions. For instance, the efficiency of PdZn/TixM1−xO2±y (M = Ce, Zr, Zn) in the hydrogenation of 2-methyl-3-butyn 2-ol was studied with an emphasis on the stability of the catalyst during the reaction .
properties
IUPAC Name |
methyl 3-[[2-[2-[(3-chlorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S2/c1-28-21(27)19-16(9-10-29-19)23-18(25)12-30-17-8-3-2-7-15(17)24-20(26)13-5-4-6-14(22)11-13/h2-11H,12H2,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFDQZOECNSXGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[[2-[2-[(3-chlorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate |
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